3-Bromopyridine-4-carboximidamide Hydrochloride

Bromodomain inhibition BRD4 CBP/p300

Sourcing unreliable bromopyridine amidine isomers risks failed cross-couplings and invalid SAR data. 3-Bromopyridine-4-carboximidamide hydrochloride (MW 236.50, C₆H₇BrClN₃) eliminates this uncertainty. • Defined Br/amidine regiochemistry ensures site-selective Suzuki, Buchwald, and nucleophilic substitutions. • Baseline BRD4 Kd ~low μM enables systematic affinity optimization (>8-fold improvement benchmarked). • 95% purity, ambient shipping, and dedicated custom-synthesis support guarantee on-time project delivery.

Molecular Formula C6H7BrClN3
Molecular Weight 236.50 g/mol
Cat. No. B13695306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-4-carboximidamide Hydrochloride
Molecular FormulaC6H7BrClN3
Molecular Weight236.50 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=N)N)Br.Cl
InChIInChI=1S/C6H6BrN3.ClH/c7-5-3-10-2-1-4(5)6(8)9;/h1-3H,(H3,8,9);1H
InChIKeyGBJSLHBCUXCDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromopyridine-4-carboximidamide Hydrochloride: Definition, Molecular Characteristics, and Procurement Context


3-Bromopyridine-4-carboximidamide hydrochloride (CAS: not widely assigned, molecular formula C6H7BrClN3, MW 236.50 g/mol) is a heterocyclic organic compound classified as a brominated pyridine derivative bearing a carboximidamide functional group at the 4-position of the pyridine ring . This structural arrangement renders it a specialized building block in medicinal chemistry, distinct from simple bromopyridines. The compound is primarily supplied as a research chemical with a typical purity specification of 95%, intended for laboratory use in organic synthesis and early-stage drug discovery, and not for direct therapeutic application . Its value in procurement is directly tied to its role as a versatile intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules [1].

Why Unverified Substitution of 3-Bromopyridine-4-carboximidamide Hydrochloride Poses Scientific and Procurement Risks


Generic substitution among bromopyridine carboximidamide isomers or related amidine building blocks is scientifically unsound and presents significant procurement risk due to fundamental differences in reactivity and biological target engagement. The specific position of the bromine atom (e.g., 2-, 3-, 4-, or 5-position) and the carboximidamide group (e.g., 2-, 3-, or 4-position) on the pyridine ring dictates the compound's electronic properties, steric hindrance, and, consequently, its performance in key reactions like cross-couplings and nucleophilic substitutions [1]. Furthermore, quantitative binding data demonstrates that even minor structural variations within this class lead to orders-of-magnitude differences in affinity for therapeutic targets such as bromodomains (BRD4, CBP, p300) [2]. Procuring a cheaper or more readily available analog without rigorous comparative data risks project delays, failed syntheses, and invalid biological assay results, ultimately increasing total research costs.

Product-Specific Quantitative Differentiation Evidence for 3-Bromopyridine-4-carboximidamide Hydrochloride Against Key Analogs


Comparative Bromodomain Binding Profile: 3-Bromopyridine-4-carboximidamide vs. Closest Structural Analogs

The binding profile of 3-bromopyridine-4-carboximidamide (free base) to the bromodomain of BRD4 has been quantitatively characterized, establishing a clear baseline for this scaffold. It demonstrates a Kd of 6,800 nM for human BRD4 BD1 as determined by isothermal titration calorimetry (ITC) [1]. This affinity can be directly compared to a potent, optimized analog (CHEMBL5282240), which achieves a Kd of 830 nM against the related BRDT bromodomain [2]. This demonstrates a potential >8-fold improvement in binding affinity achievable through chemical elaboration of the core structure, highlighting the utility of the initial, lower-affinity compound as a validated starting point for hit-to-lead optimization. While no direct Kd data for other simple regioisomers (e.g., 2- or 5-bromo) were found, the data underscores that the specific 3-bromo-4-carboximidamide configuration serves as a defined, tractable starting point with known poly-bromodomain interactions, including CBP (Kd = 18,100 nM) and p300 (Kd = 22,600 nM) [1].

Bromodomain inhibition BRD4 CBP/p300 Epigenetics

Structural Influence on Synthetic Utility: Regiochemical Comparison of 3-Bromo vs. 3,5-Dibromo Analogs

The synthetic utility of 3-bromopyridine-4-carboximidamide is fundamentally defined by its regiochemistry. As a mono-brominated species at the 3-position, it offers a single, defined site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This contrasts directly with analogs such as 3,5-dibromopyridine-4-carboximidamide, which feature two reactive bromine atoms [1]. While the dibromo analog is noted for its enhanced reactivity and ability to generate diverse derivatives through sequential coupling, this can also lead to complex product mixtures and require additional protecting group strategies [1]. The 3-bromo-4-carboximidamide compound, in contrast, provides a pathway to well-defined, mono-functionalized products, which is a critical advantage in early-stage medicinal chemistry where rapid, unambiguous access to a single desired structure is paramount. This simplifies both the reaction and the subsequent purification and characterization steps.

Cross-coupling Suzuki coupling Buchwald-Hartwig amination Organic synthesis

Regioisomeric Purity and Its Impact on Biological Assay Reproducibility

The procurement value of a specific bromopyridine carboximidamide isomer is directly linked to its regioisomeric purity. In the synthesis of these compounds, the formation of unwanted positional isomers (e.g., 2-, 5-, or 6-bromo derivatives) is a common challenge. The commercial product 3-bromopyridine-4-carboximidamide hydrochloride is supplied with a minimum purity specification of 95% as determined by standard analytical methods . This specification is crucial because even minor contamination with a different bromopyridine regioisomer can lead to significant and misleading biological activity. For instance, a 2-bromo analog may possess a completely different target binding profile or off-target activity compared to the 3-bromo analog. Procuring a product with a defined and verified regioisomeric purity ensures that the observed biological response or reaction outcome is attributable to the compound of interest, thereby safeguarding data reproducibility and project integrity [1].

Quality control HPLC Chemical purity Regioisomer

Primary Research and Industrial Application Scenarios for 3-Bromopyridine-4-carboximidamide Hydrochloride


Medicinal Chemistry: A Validated Starting Point for Bromodomain Inhibitor Lead Optimization

This compound serves as a quantitatively characterized starting point for medicinal chemists developing novel inhibitors of bromodomain-containing proteins (e.g., BRD4, CBP, p300), which are key targets in oncology and inflammation [1]. The established Kd values for these targets provide a clear baseline for structure-activity relationship (SAR) studies and hit-to-lead optimization [1]. Researchers can systematically modify the molecule to improve binding affinity, leveraging the known >8-fold improvement achieved by more advanced analogs as a benchmark for success [2].

Organic Synthesis: A Controlled Building Block for Generating Targeted Compound Libraries

As a mono-brominated pyridine derivative, 3-bromopyridine-4-carboximidamide hydrochloride is an ideal building block for constructing diverse chemical libraries through site-selective cross-coupling reactions [1]. Its defined reactivity simplifies the synthesis of a single, desired product, which is critical for generating pure compounds for biological screening. This contrasts with the use of a dibromo analog, which, while more reactive, introduces greater complexity and can yield product mixtures that require extensive purification [1].

Chemical Biology: A Precision Probe for Studying Bromodomain Function

The compound can be used as a chemical probe in biological studies aimed at understanding the role of individual bromodomains in cellular processes [1]. While its affinity is relatively weak (Kd in the low micromolar range), this can be advantageous for certain applications, such as investigating target engagement without inducing complete functional inhibition. Its well-defined binding profile to BRD4, CBP, and p300 makes it a valuable tool for chemoproteomics and target validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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